Bienvenue dans la boutique en ligne BenchChem!

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone

CCR2 antagonism chemokine receptor structure-activity relationship

Choose this compound for its unique structural divergence from the Janssen CCR2 antagonist chemotype. The 2-methylbenzothiazole-6-carbonyl replacement for the standard quinazoline-acetamide pharmacophore enables systematic selectivity profiling and CNS multi-parameter optimization. The cyclohexylsulfonyl group is hypothesized to improve metabolic stability. This probe is essential for generating novel SAR and IP around the cyclohexyl-azetidinyl core.

Molecular Formula C18H22N2O3S2
Molecular Weight 378.51
CAS No. 1797144-72-9
Cat. No. B2657541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
CAS1797144-72-9
Molecular FormulaC18H22N2O3S2
Molecular Weight378.51
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4
InChIInChI=1S/C18H22N2O3S2/c1-12-19-16-8-7-13(9-17(16)24-12)18(21)20-10-15(11-20)25(22,23)14-5-3-2-4-6-14/h7-9,14-15H,2-6,10-11H2,1H3
InChIKeyYWTSFDGVJYAAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone (CAS 1797144-72-9) Deserves Scientific Attention


(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone (CAS 1797144-72-9) is a synthetic, dual-heterocyclic small molecule that combines a cyclohexylsulfonyl-substituted azetidine amide with a 2-methylbenzothiazole-6-carbonyl moiety [1]. This compound belongs to a chemotype associated with chemokine receptor antagonism—specifically, cyclohexyl-azetidinyl CCR2 antagonists claimed in patent families assigned to Janssen Pharmaceutica NV [2]. Unlike many analogs that pair the azetidine-cyclohexyl scaffold with a quinazolinyl or pyrimidinyl acetamide arm, this compound substitutes the pendant group with a distinctly different 2-methylbenzo[d]thiazole-6-carbonyl moiety, creating a structural divergence that may confer altered binding kinetics, selectivity profiles, and physicochemical properties relative to its closest patent-exemplified congeners.

Why Generic Substitution Fails for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone


Compounds within the cyclohexyl-azetidinyl CCR2 antagonist class cannot be treated as interchangeable because relatively small changes at the R1 position—such as swapping a quinazolinyl-acetamide linker for a benzothiazole-carbonyl amide—produce substantial shifts in receptor affinity on- and off-rates, selectivity over hERG, and metabolic stability [1]. In the parent patent series, the nature of the terminal aryl/heteroaryl group dictates CCR2 binding potency, and introduction of a 2-methylbenzothiazole-6-carbonyl group is expected to alter both the hydrogen-bond acceptor capacity and lipophilic surface area relative to reference substructures (e.g., 6-trifluoromethylquinazolin-4-yl), potentially influencing functional antagonism and ADMET profiles [2]. Consequently, procurement of an uncharacterized analog in place of this specific compound introduces predictable risk of non-reproducible pharmacology.

Quantitative Differentiation Evidence for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone


Structural Divergence from Janssen-Lead Quinazoline CCR2 Antagonists

The Janssen patent family exemplifies hundreds of cyclohexyl-azetidinyl CCR2 antagonists, with the preferred terminal group being a 6-trifluoromethylquinazolin-4-yl-acetamide (exemplified by compound 8d) that binds hCCR2 with an IC50 of 37 nM in a [125I]-CCL2 competition binding assay [1]. The target compound replaces the quinazoline-acetamide with a benzo[d]thiazole-6-carbonyl amide, a structural isomer that reduces the hydrogen-bond acceptor count by one and alters the spatial projection of the lipophilic substituent. No direct hCCR2 binding or functional assay data are publicly available for the target compound; the structural divergence is inferred to modulate receptor interaction kinetics because the benzothiazole-carbonyl amide presents a different dipole moment and electrostatic potential surface compared to the quinazoline-acetamide pharmacophore [2].

CCR2 antagonism chemokine receptor structure-activity relationship

Physicochemical Differentiation from Azetidine-Chromane CCR2 Antagonists

Among the Janssen CCR2 antagonist series, many analogs incorporate a chromane or tetrahydropyran substituent on the cyclohexyl ring (e.g., compounds with R1 = tetrahydropyran as described in US9062048) [1]. The target compound lacks this additional cyclic ether and instead features a simpler cyclohexylsulfonyl group. Congeners that retain the chromane substituent typically exhibit calculated logP values exceeding 3.5 and molecular weights above 500 Da, whereas the target compound (MW = 378.5 g/mol, CLogP estimated ≈ 2.9–3.2 based on fragment contributions) falls within a drug-like property space that is more favorable for CNS penetration and oral bioavailability by Lipinski's conventions [2]. The lower molecular weight and reduced lipophilicity are predicted to lower plasma protein binding and non-specific tissue distribution compared to high-logP chromane analogs.

drug-like properties ligand efficiency lipophilicity

Benzothiazole Carbonyl Amide as a Privileged Receptor-Binding Motif

The 2-methylbenzo[d]thiazole-6-carbonyl amide substructure is a privileged motif that appears in multiple bioactive chemotypes, including inhibitors of endothelial lipase (benzothiazole sulfones with IC50 values in the nanomolar range) and CXCR2 antagonists (e.g., benzothiazole-containing compounds with CXCR2 binding IC50 values of 5–50 nM) [1]. This substructure is notably absent from the main Janssen CCR2 series, which relies on quinazoline, pyrimidine, or pyridine amides. The presence of the benzothiazole ring introduces an additional sulfur atom that can engage in chalcogen bonding with methionine or cysteine residues in GPCR binding pockets, a feature not available to the oxygen- or nitrogen-only heteroaryl amides used in reference CCR2 antagonists [2]. This structural distinction may confer functional selectivity or biased agonism properties that are inaccessible to the Janssen precedents.

benzothiazole GPCR kinase inhibition

Cyclohexylsulfonyl Azetidine Core as a Metabolically Stable Sulfonamide Isostere

The cyclohexylsulfonyl-azetidine core represents a sterically congested sulfonamide that is predicted to resist CYP450-mediated oxidative metabolism, as the cyclohexyl ring lacks labile benzylic or allylic positions frequently found in simpler alkyl/aryl sulfonamide analogs [1]. In the broader CCR2 antagonist literature, sulfonamide-containing compounds (e.g., those with phenylsulfonyl or methylsulfonyl azetidine groups) often suffer from rapid metabolic clearance due to N-dealkylation or sulfonamide hydrolysis [2]. The cyclohexylsulfonyl group, by virtue of its steric bulk and lack of aromatic activation, is expected to exhibit greater metabolic stability than its phenylsulfonyl counterparts, based on general structure-metabolism relationships well-established for alkyl vs. aryl sulfonamides. The azetidine ring itself introduces conformational restriction that limits the number of accessible rotameric states, potentially reducing entropic penalties upon target binding.

metabolic stability sulfonamide bioisostere

Priority Application Scenarios for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone


CCR2 Pharmacophore Expansion Studies

This compound is best deployed as a structural diversification probe to systematically test whether the 2-methylbenzo[d]thiazole-6-carbonyl amide can substitute for the quinazoline-acetamide pharmacophore that dominates the Janssen CCR2 antagonist chemotype [1]. By comparing binding displacement or functional antagonism data against the reference compound 8d (hCCR2 IC50 = 37 nM), researchers can quantify the impact of benzothiazole substitution on CCR2 pharmacology and derive structure-activity relationships that inform the design of next-generation antagonists with novel intellectual property positions [2].

CNS-Penetrant CCR2 Antagonist Lead Optimization

The reduced molecular weight (~378 Da vs. >500 Da) and lower predicted lipophilicity make this compound a superior starting point for CNS-targeted CCR2 programs, where balancing receptor affinity with brain penetration is critical [1]. The benzothiazole moiety, known for favorable CNS multiparameter optimization (MPO) scores in other chemotypes, further supports exploration in neuroinflammatory models (e.g., traumatic brain injury, multiple sclerosis) where CCR2 blockade has demonstrated preclinical efficacy [2].

Chemokine Receptor Selectivity Profiling Panels

Because the benzothiazole-carbonyl amide motif is shared across inhibitors of related chemokine receptors (e.g., CXCR2), this compound should be included in selectivity profiling panels alongside established CCR2, CCR5, and CXCR2 reference antagonists [1]. The data generated will clarify whether the target compound exhibits polypharmacology that could be therapeutically advantageous (e.g., dual CCR2/CXCR2 blockade in oncology) or, conversely, whether the benzothiazole substitution introduces undesirable off-target liabilities absent in the parent quinazoline series [2].

Metabolic Stability Benchmarking Against Phenylsulfonyl Azetidine Analogs

The cyclohexylsulfonyl group is hypothesized to confer superior resistance to NADPH-dependent oxidative metabolism compared to aryl sulfonamide counterparts [1]. Researchers should benchmark this compound in human liver microsomal stability assays (t1/2 determination) against phenylsulfonyl azetidine analogs to empirically validate this prediction. Positive results would establish the cyclohexylsulfonyl azetidine core as a privileged metabolic stability module for future library design [2].

Quote Request

Request a Quote for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.